molecular formula C15H21ClN2 B1615955 Indalpine hydrochloride CAS No. 63845-42-1

Indalpine hydrochloride

Cat. No. B1615955
CAS RN: 63845-42-1
M. Wt: 264.79 g/mol
InChI Key: GIPICJLTGNEIIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Indalpine hydrochloride is C15H21ClN2 . It has an average mass of 264.794 Da and a monoisotopic mass of 264.139313 Da .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H21ClN2 and an average mass of 264.794 Da . Unfortunately, specific physical and chemical properties such as density, boiling point, vapor pressure, and others were not available in the search results.

Scientific Research Applications

Pharmacological Characterization and Applications

  • Chromatographic Analysis : Indalpine's effectiveness in treating depression has led to the development of high-performance liquid chromatographic methods for determining its presence and major metabolites in human plasma (Jozefczak, Ktorza, & Uzan, 1982).
  • Serotonergic Involvement in Opiate Activity : Studies have explored the effects of Indalpine on nociceptive reflex thresholds in humans, suggesting a possible serotonergic involvement in some endogenous opiate activity (Willer, Roby, Gerard, & Maulet, 1982).
  • Tryptaminergic Regulation of Opiate Receptors : Indalpine has shown potential in enhancing the analgesic effects of opioids like morphine, suggesting a tryptaminergic regulation of opiate receptors (Uzan, Kabouche, Rataud, & Fur, 1980).
  • Impact on Sleep Patterns : Research indicates that Indalpine, as a selective inhibitor of serotonin uptake, can influence sleep patterns, particularly paradoxical sleep (Kafi-De St Hilaire, Merica, & Gaillard, 1984).

Neurochemical Interactions and Effects

  • Binding Sites in the Brain : Quantitative autoradiography studies have identified the regional distribution of [3H]indalpine binding sites in the rat brain, concentrated in areas rich in 5-HT neurons (Savaki, Malgouris, Benavides, Laplace, Uzan, Gueremy, & Le Fur, 1985).
  • Effects on Psychomotor Performance : Indalpine's impact on psychomotor performance has been assessed, with findings suggesting that it does not significantly affect coordinative and reactive skills (Seppälä, Strömberg, & Mattila, 1988).

Clinical Trials and Drug Development Process

  • Clinical Trial Perspectives : The investigational new drug (IND) application process for clinical trials in humans, which may include drugs like Indalpine, has been outlined to provide insights into the drug development process (Ferkany & Williams, 2008).

Safety and Hazards

Indalpine hydrochloride should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas . In case of accidental ingestion or contact, immediate medical attention should be sought .

Mechanism of Action

Target of Action

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .

Mode of Action

As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Pharmacokinetics

Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .

Action Environment

The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.

: DrugBank Online : Wikipedia : DrugCentral

Biochemical Analysis

Biochemical Properties

Indalpine hydrochloride, as an SSRI, plays a significant role in biochemical reactions. It interacts with the serotonin transporter in the brain, inhibiting the reuptake of serotonin . This results in an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .

Cellular Effects

The primary cellular effect of this compound is the inhibition of serotonin reuptake, which influences various cellular processes. By increasing the availability of serotonin in the synaptic cleft, it can impact cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

Ssris typically have a delayed onset of action, with therapeutic effects often not observed until several weeks of treatment .

Dosage Effects in Animal Models

Like other SSRIs, it is likely that its effects vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Like other SSRIs, it is likely metabolized in the liver, with the involvement of cytochrome P450 enzymes .

Transport and Distribution

Like other SSRIs, it is likely that it crosses the blood-brain barrier to exert its effects on the central nervous system .

Subcellular Localization

As an SSRI, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .

properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPICJLTGNEIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048832
Record name Indalpine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63845-42-1
Record name Indalpine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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